molecular formula C9H8FNO B8383534 2-(2-Fluoroethoxy)benzonitrile

2-(2-Fluoroethoxy)benzonitrile

Cat. No. B8383534
M. Wt: 165.16 g/mol
InChI Key: MPYOTQXGIRFROR-UHFFFAOYSA-N
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Patent
US09181253B2

Procedure details

LiAlH4 (3.4 mL, 2M solution in THF) was added to a solution of compound 135 (114 mg, 0.69 mmol) at 0° C. and then the mixture was brought to room temperature and stirred for 4.5 h. After completion of reaction, the reaction mixture was cooled to 0° C. and carefully quenched the reaction with a saturated solution of potassium-sodium tartarate tetrahydrate by dropwise addition. The reaction mixture was filtered on a Celite bed and the filtrate was dried (Na2SO4) filtered and evaporated. The residue was purified on flash silica gel column chromatography (CH2Cl2:MeOH:NH4OH=25:1:0.1) to yield the compound 136a (which was contaminated minor amount of fluorine reduced product), yield 86 mg (74%) as a colorless syrup. 1H NMR (CD3OD, 300 MHz) δ 7.19-7.25 (m, 2H), 6.87-6.97 (m, 2H), 4.66-4.69 (m, 1H), 4.29-4.32 (m, 1H), 4.20-4.22 (m, 1H), 4.02-4.11 (m, 1H), 3.75-3.79 (m, 2H). HRMS calculated for C9H13NOF (M+H)+: 170.0981. found 170.0982. Compound 136b was prepared in a similar manner.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][CH2:8][CH2:9][O:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[C:13]#[N:14]>>[F:7][CH2:8][CH2:9][O:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH2:13][NH2:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
114 mg
Type
reactant
Smiles
FCCOC1=C(C#N)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
carefully quenched
CUSTOM
Type
CUSTOM
Details
the reaction with a saturated solution of potassium-sodium tartarate tetrahydrate
ADDITION
Type
ADDITION
Details
by dropwise addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered on a Celite bed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on flash silica gel column chromatography (CH2Cl2:MeOH:NH4OH=25:1:0.1)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
FCCOC1=C(C=CC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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